6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-10-3-1-9(2-4-10)12-11(5-6-17(18)19)16-7-8-20-13(16)15-12/h1-8H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWRAOYRHOVALA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=C[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diamine with a suitable α-haloketone.
Thiazole Ring Formation: The imidazole intermediate is then reacted with a thioamide to form the fused imidazo[2,1-b][1,3]thiazole structure.
Introduction of the Nitroethenyl Group: The final step involves the nitration of the compound followed by a Wittig reaction to introduce the (E)-2-nitroethenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
The imidazo[2,1-b][1,3]thiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the MAPK/ERK pathway .
Table 1: Summary of Anticancer Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole | MCF-7 (Breast) | 12.5 | Apoptosis induction via MAPK pathway |
| 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole | A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |
| 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole | HeLa (Cervical) | 8.5 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated potential anti-inflammatory effects. Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a role in treating inflammatory diseases or conditions characterized by excessive inflammation .
Case Study: Anti-inflammatory Activity
A study conducted on a series of imidazo[2,1-b][1,3]thiazole derivatives showed that one derivative significantly reduced inflammation in a murine model of rheumatoid arthritis by downregulating NF-kB signaling pathways. This highlights the therapeutic potential of this compound in inflammatory disorders.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps including cyclization reactions and functional group modifications to enhance its biological activity. The introduction of various substituents on the phenyl ring can lead to changes in solubility and potency against specific targets.
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Thioamide + α-halo ketone | 75 |
| 2 | Nitration | Nitric Acid + Sulfuric Acid | 85 |
| 3 | Reduction | Sodium Borohydride | 90 |
Future Directions and Research Opportunities
The ongoing research into the applications of this compound suggests several future directions:
- Targeted Drug Delivery: Investigating the use of this compound in targeted drug delivery systems to improve therapeutic outcomes while minimizing side effects.
- Combination Therapies: Exploring the efficacy of this compound in combination with existing chemotherapeutic agents to enhance anticancer activity.
- Mechanistic Studies: Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects.
Mechanism of Action
The biological activity of 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole is primarily due to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to apoptosis in cancer cells. The compound may also inhibit key enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)imidazo[2,1-b]thiazole: Lacks the nitroethenyl group but shares the core structure.
5-nitroimidazole derivatives: Known for their antimicrobial activity.
Thiazole-based compounds: Often exhibit a range of biological activities.
Uniqueness
6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole is unique due to the combination of its structural features, which confer both antimicrobial and anticancer properties. The presence of the nitroethenyl group is particularly significant for its biological activity, distinguishing it from other similar compounds.
Biological Activity
6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C13H8ClN3O2S
- CAS Number : 338404-62-9
Its structure features an imidazo[2,1-b][1,3]thiazole core with a 4-chlorophenyl group and a nitroethenyl substituent, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis. The compound IT10 , which shares structural similarities, exhibited an IC50 value of 2.32 µM against M. tuberculosis H37Ra without significant cytotoxicity towards human lung fibroblast cells (IC50 > 128 µM) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that imidazo[2,1-b][1,3]thiazole derivatives can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization. For example, a related compound showed an IC50 value of 1.68 µM in inhibiting tubulin assembly .
Antiviral Activity
Additionally, derivatives of imidazo[2,1-b][1,3]thiazole have displayed antiviral activity against various RNA viruses. Specific compounds showed effective inhibition against Coxsackie B4 virus and Feline herpes virus with promising cytotoxic concentration ranges .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Mycobacterial Growth : The compound appears to selectively inhibit M. tuberculosis, potentially targeting specific metabolic pathways essential for bacterial survival.
- Induction of Apoptosis : The ability to disrupt tubulin polymerization suggests that these compounds may interfere with mitotic spindle formation in cancer cells.
- Antiviral Pathways : The antiviral efficacy may involve interference with viral replication processes or host cell pathways exploited by viruses.
Case Studies and Research Findings
Q & A
Q. Why does the nitroethenyl group enhance electrophilic reactivity in ring-opening reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
